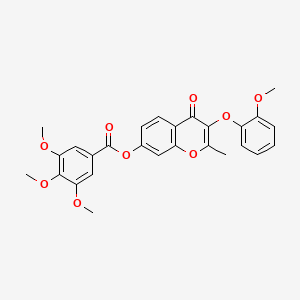

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

Description

This compound features a chromen-4-one core substituted with a 2-methyl group at position 2, a 2-methoxyphenoxy group at position 3, and a 3,4,5-trimethoxybenzoate ester at position 5. The 3,4,5-trimethoxybenzoate moiety is a common pharmacophore in medicinal chemistry, often associated with tubulin inhibition and anticancer activity . The 2-methoxyphenoxy group may influence solubility and receptor interactions, as seen in related compounds with antiarrhythmic and α-adrenoceptor binding properties .

Properties

IUPAC Name |

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O9/c1-15-25(36-20-9-7-6-8-19(20)30-2)24(28)18-11-10-17(14-21(18)34-15)35-27(29)16-12-22(31-3)26(33-5)23(13-16)32-4/h6-14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGNPYCHQFJVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

Reduction: The carbonyl group in the chromenone moiety can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with chromenone structures exhibit significant anticancer properties. Studies have shown that derivatives of chromenones can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action often involves the induction of apoptosis and modulation of cell cycle progression .

Mechanism of Action

The chromenone core interacts with specific molecular targets such as enzymes and receptors involved in cancer progression. The methoxy groups enhance binding affinity, while the ester functionalities may improve pharmacokinetic properties, allowing for better absorption and bioavailability in biological systems .

Anti-inflammatory Applications

Compounds similar to 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways. The anti-inflammatory potential makes this compound a candidate for developing treatments for chronic inflammatory diseases .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated in various studies. Antioxidants are essential for neutralizing free radicals, which can cause cellular damage leading to various diseases, including cancer and neurodegenerative disorders. The presence of methoxy groups in the structure enhances its ability to scavenge free radicals effectively .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions:

- Pechmann Condensation : This reaction forms the chromenone core from phenolic compounds.

- Nucleophilic Substitution : The methoxyphenoxy group is introduced through nucleophilic substitution reactions.

- Esterification : The final product is obtained by esterification with trimethoxybenzoic acid under acidic conditions.

These synthetic routes allow researchers to create various derivatives with potentially enhanced biological activities .

Potential in Drug Formulation

Due to its favorable pharmacological properties, this compound is being explored for formulation into drug delivery systems. Its ability to modulate biological pathways makes it suitable for combination therapies in cancer treatment or as an adjunct in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its methoxy groups.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Variations and Key Differences

The table below highlights structural differences between the target compound and its analogs:

2.2 Key Observations

2-Methoxyphenoxy vs. 2,4-Dimethoxyphenyl: The latter (CID 213124) has additional methoxy groups, which could enhance electronic interactions with targets like tubulin .

Benzoate Modifications :

- 3,4,5-Trimethoxybenzoate is critical for tubulin polymerization inhibition, as demonstrated in combretastatin analogs . Replacing this with a 4-methoxybenzoate (as in ) reduces methoxy content, likely diminishing hydrophobic interactions and potency .

- Ester Linkage : The target compound’s chromen-linked ester may offer improved metabolic stability compared to simpler alkyl esters (e.g., propyl or butyl derivatives) .

Biological Activity Insights: Analogs with 3,4,5-trimethoxybenzoate (e.g., tubulin inhibitors) highlight the importance of this group in disrupting microtubule dynamics .

Research Findings and Pharmacological Implications

- Anticancer Potential: The trimethoxybenzoate moiety is a hallmark of antimitotic agents, as seen in combretastatin analogs. The target compound’s chromen core may synergize with this group to enhance cytotoxicity .

- Solubility vs. Binding Affinity : While analogs with fewer methoxy groups (e.g., 4-methoxybenzoate) may have better solubility, they often show reduced activity compared to trimethoxy derivatives .

- SAR Trends : Straight-chain esters (e.g., propyl 3,4,5-trimethoxybenzoate) outperform branched analogs in cytotoxicity, but the rigid chromen structure in the target compound might offset this limitation .

Biological Activity

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound belonging to the chromenone class, characterized by its unique structural features that contribute to its biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 484.47 g/mol. The structure includes a chromenone core and multiple methoxy substituents that enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Chromenone Core : This can be achieved through a Pechmann condensation reaction involving phenol and β-ketoesters.

- Introduction of the Methoxyphenoxy Group : Nucleophilic substitution reactions are used to introduce the methoxyphenoxy group.

- Esterification : The final step involves esterification with 3,4,5-trimethoxybenzoic acid under acidic conditions.

Anticancer Activity

Research indicates that derivatives of chromenones exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can reduce cell viability in various cancer cell lines, including A549 lung cancer cells and MCF-7 breast cancer cells.

Antimicrobial Activity

The compound has also shown promise in antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of multidrug-resistant strains of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Klebsiella pneumoniae | 32 | |

| Staphylococcus aureus | 16 |

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The chromenone core may inhibit enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : Binding to certain receptors may alter signaling pathways related to cell growth and apoptosis.

- Oxidative Stress Reduction : The presence of methoxy groups may enhance antioxidant properties, reducing cellular oxidative stress.

Case Studies

- Anticancer Study : A study involving the administration of the compound to A549 cells demonstrated a reduction in cell viability by approximately 70% at a concentration of 15 µM over 48 hours. This suggests significant potential for development as an anticancer agent.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited greater efficacy against resistant strains of bacteria, indicating its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.